molecular formula C14H22N2O B5054185 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol

2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B5054185
M. Wt: 234.34 g/mol
InChI Key: JNGIXKIMMGZPOG-UHFFFAOYSA-N
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Description

2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol is a chemical compound featuring a piperazine core substituted with a 3-methylbenzyl group and a hydroxyethyl side chain. Piperazine derivatives are highly valued in medicinal chemistry and drug discovery for their versatile role as building blocks in the synthesis of more complex bioactive molecules . The incorporation of a piperazine ring into a molecular structure is a established strategy to improve key pharmaceutical properties, potentially enhancing aqueous solubility and oral bioavailability of drug candidates . Piperazine-based scaffolds are frequently explored in anticancer research. For instance, structurally related compounds featuring piperazine cores have demonstrated potent anti-proliferative activities against human cancer cell lines, such as breast cancer MCF-7 cells . Furthermore, similar piperazine-ethanol derivatives serve as key synthetic intermediates in developing inhibitors for various biological targets, including acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) and the p65 subunit of NF-κB, a transcription factor implicated in cancer progression . Researchers utilize this compound as a versatile intermediate for further chemical modifications. The hydroxyethyl chain provides a handle for conjugation or functionalization, while the piperazine nitrogen atoms can be alkylated or acylated, enabling the construction of diverse compound libraries for biological screening . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-13-3-2-4-14(11-13)12-16-7-5-15(6-8-16)9-10-17/h2-4,11,17H,5-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGIXKIMMGZPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Perspectives and Evolution of Piperazine Containing Chemical Scaffolds in Organic Synthesis

Originally named for its chemical similarity to piperidine (B6355638), a component of black pepper, piperazine's journey in organic chemistry has been remarkable. iiab.mewikipedia.org Initially used in the early 20th century as an anthelmintic agent to expel parasitic worms, its therapeutic potential was quickly recognized. wikipedia.orgnih.gov The synthesis of piperazine (B1678402) is primarily achieved as a by-product during the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine (B43304). iiab.mewikipedia.org

The evolution of piperazine scaffolds in organic synthesis has been driven by the need for new therapeutic agents. Organic chemists have extensively experimented with piperazine derivatives due to their association with a vast array of biological properties. ingentaconnect.com The two nitrogen atoms in the piperazine ring provide sites for substitution, allowing for the creation of diverse molecular architectures with tailored pharmacological profiles. nih.govresearchgate.net This structural flexibility has led to the incorporation of the piperazine moiety into numerous marketed drugs. researchgate.nettandfonline.com Over the decades, research has expanded from simple derivatives to complex heterocyclic systems where the piperazine ring acts as a crucial linker or a core pharmacophore. researchgate.netmdpi.com This has led to the development of piperazine-containing compounds with applications ranging from anticancer to antidepressant agents. researchgate.net

Rationale for Investigating Novel Mono and Disubstituted Piperazine Structures, Such As 2 4 3 Methylbenzyl Piperazin 1 Yl Ethan 1 Ol, in Contemporary Chemical Science

The investigation into novel piperazine (B1678402) structures is propelled by the quest for molecules with enhanced efficacy, selectivity, and improved pharmacokinetic properties. nih.gov The piperazine ring's ability to engage in various interactions, such as hydrogen bonding, and its inherent physicochemical properties often lead to greater water solubility and oral bioavailability. nih.govrsc.org

The synthesis of N-monosubstituted piperazines is a significant area of research as these compounds are valuable building blocks for more complex pharmaceuticals. nih.gov However, their synthesis can be challenging due to the formation of symmetrically disubstituted by-products. researchgate.net To overcome this, methods involving the use of protecting groups or the principle of a protonated piperazine have been developed to improve the yields of monosubstituted derivatives. nih.govresearchgate.net

Disubstituted piperazines, such as 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol, are of particular interest because the specific substituents on the nitrogen atoms can fine-tune the molecule's biological activity. researchgate.net The presence of both an N-benzyl group (specifically, a 3-methylbenzyl group) and an N-hydroxyethyl group introduces distinct functionalities. The 3-methylbenzyl group can influence the molecule's lipophilicity and potential interactions with biological targets, while the hydroxyethyl (B10761427) group can impact solubility and provide a site for further chemical modification. The investigation of such disubstituted structures allows for a systematic exploration of structure-activity relationships, which is crucial for the rational design of new therapeutic agents. nih.gov

Overview of Research Directions for N Benzylpiperazine and N Hydroxyethylpiperazine Moieties Within Complex Organic Molecules

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For the target molecule, this compound, the most logical disconnections involve the two carbon-nitrogen bonds of the piperazine ring, as this corresponds to reliable N-alkylation reactions. amazonaws.com

Two primary strategic disconnections can be identified:

Disconnection A (C-N bond at N4): Breaking the bond between the piperazine nitrogen (N4) and the benzyl group leads to 1-(2-hydroxyethyl)piperazine and a 3-methylbenzyl halide (e.g., bromide or chloride).

Disconnection B (C-N bond at N1): Disconnecting the bond between the piperazine nitrogen (N1) and the hydroxyethyl group reveals 1-(3-methylbenzyl)piperazine (B26557) and a synthon for the ethanol (B145695) group, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.

Further disconnection of the intermediates from both strategies ultimately leads back to the same three fundamental building blocks: the piperazine core, a 3-methylbenzyl synthon, and a 2-hydroxyethyl synthon. This analysis suggests a convergent synthesis strategy based on the sequential N-alkylation of the piperazine ring. The challenge in such a synthesis lies in achieving selective mono-alkylation at each step to avoid the formation of undesired dialkylated byproducts. google.com

Exploration of Diverse Synthetic Routes and Reaction Pathways for the Piperazine Core Functionalization

The piperazine ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its functionalization. caltech.eduresearchgate.net While the target molecule is achiral, understanding advanced functionalization techniques, including those that create chirality, provides a broader context for piperazine synthesis.

Enantioselective Synthesis Approaches for Chiral Piperazine Derivatives

While this compound is not chiral, the synthesis of chiral piperazine derivatives is a significant area of research, providing access to unique chemical space for drug discovery. caltech.edu Common strategies to achieve enantioselectivity include:

Asymmetric Catalysis: Palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones can produce highly enantioenriched tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. caltech.edunih.gov

Chiral Auxiliaries: Attaching a removable chiral auxiliary to the piperazine core can direct the stereochemical outcome of subsequent reactions. For instance, using a stereogenic α-methylbenzyl group on one of the piperazine nitrogens can control the functionalization at the α-carbon position. nih.gov

Asymmetric Lithiation-Trapping: The use of a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in combination with an organolithium base (e.g., s-BuLi) can facilitate the enantioselective deprotonation and subsequent functionalization of an α-C–H bond on an N-Boc protected piperazine ring. nih.govresearchgate.net

Synthesis from the Chiral Pool: Enantiopure piperazines can be constructed from readily available chiral starting materials like amino acids. rsc.org

These methods highlight the sophisticated techniques available for creating stereochemically complex piperazine structures.

Selective N-Alkylation Strategies for Introducing the 3-Methylbenzyl and Ethan-1-ol Moieties

The synthesis of the target molecule hinges on the selective and sequential functionalization of the two nitrogen atoms of the piperazine ring. The primary challenge is controlling the reactivity to favor mono-alkylation and prevent the formation of symmetrical N,N'-disubstituted byproducts. google.com Two principal routes emerge from the retrosynthetic analysis:

Route A: Benzylation followed by Hydroxyethylation

Step 1: Synthesis of 1-(3-Methylbenzyl)piperazine. This step involves the mono-alkylation of piperazine with a 3-methylbenzyl halide (e.g., 3-methylbenzyl bromide). To achieve selectivity, a large excess of piperazine can be used to minimize dialkylation. The reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as ethanol or acetonitrile. google.com

Step 2: Addition of the Ethan-1-ol Moiety. The resulting 1-(3-methylbenzyl)piperazine is then reacted with a 2-hydroxyethyl synthon. Common reagents include 2-chloroethanol or ethylene oxide. The reaction with 2-chloroethanol is another N-alkylation, typically performed under basic conditions.

Route B: Hydroxyethylation followed by Benzylation

Step 1: Synthesis of 1-(2-Hydroxyethyl)piperazine. This intermediate is commercially available but can be synthesized by reacting piperazine with ethylene oxide. The high reactivity of ethylene oxide allows for efficient formation of the hydroxyethyl group.

Step 2: Addition of the 3-Methylbenzyl Moiety. 1-(2-Hydroxyethyl)piperazine is then alkylated with a 3-methylbenzyl halide. This is a standard N-alkylation reaction, often utilizing a base and an appropriate solvent. nih.govmdpi.com

An alternative to direct alkylation is reductive amination, where an intermediate like 1-(2-hydroxyethyl)piperazine could be reacted with 3-methylbenzaldehyde (B113406) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the target compound. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies in Chemical Synthesis

Optimizing reaction conditions is critical for maximizing the yield of the desired product and minimizing impurities. For the N-alkylation steps in the synthesis of this compound, several parameters can be adjusted.

Key optimization parameters include:

Base: The choice of base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common. Stronger bases like sodium hydride (NaH) can also be used, but may lead to more side reactions. researchgate.net The amount of base can also be tuned; for instance, increasing the equivalents of NaH has been shown to improve the yield of monoalkylated products while also potentially increasing the formation of dialkylated byproducts. researchgate.net

Solvent: The solvent can influence reaction rates and solubility. Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile, or polar protic solvents like ethanol, are frequently employed. google.comresearchgate.net

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the alkylating agent. Higher temperatures generally increase the reaction rate but may also promote the formation of byproducts.

Stoichiometry: The molar ratio of reactants is a key factor in controlling selectivity. Using a significant excess of piperazine in the initial mono-alkylation step can statistically favor the desired product over the dialkylated species.

The following interactive table illustrates how reaction conditions can be optimized for a typical N-alkylation reaction, based on general findings in the literature. researchgate.net

ParameterCondition 1Condition 2Condition 3Expected Outcome
Base K₂CO₃ (2.0 eq)NaH (1.1 eq)NaH (3.0 eq)NaH can increase yield but may also increase dialkylation at higher equivalents. researchgate.net
Solvent AcetonitrileTHFDMFSolvent choice affects solubility and reaction rate.
Temperature Room Temp60 °CRefluxHigher temperature increases reaction rate but can reduce selectivity.
Piperazine:Alkyl Halide Ratio 1:1.12:15:1Increasing the piperazine ratio favors mono-alkylation.

Yield enhancement also relies on effective purification. Column chromatography is often used to separate the mono-alkylated product from unreacted starting material and the N,N'-dialkylated byproduct. researchgate.net

Development of Novel Catalytic and Green Chemistry Approaches for its Preparation

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods. unibo.it While the synthesis of the target molecule can be achieved through traditional N-alkylation, several novel catalytic and green chemistry approaches can be considered for preparing piperazine derivatives. researchgate.net

Novel Catalytic Approaches:

Photoredox Catalysis: This strategy uses visible light to initiate chemical reactions. mdpi.com It has been applied to the C-H functionalization of piperazines and for decarboxylative annulation protocols to build the piperazine ring itself, offering mild reaction conditions. researchgate.netorganic-chemistry.org For the target molecule, a photoredox-mediated coupling could be envisioned as an alternative to classical N-alkylation.

Transition Metal Catalysis: Palladium and copper catalysts are widely used in C-N bond-forming reactions, such as the Buchwald-Hartwig amination, which could be adapted for arylpiperazine synthesis. nih.gov Tantalum-catalyzed hydroaminoalkylation has been used to form α-alkylated piperazines from the parent heterocycle and alkenes. nih.gov

One-Pot Reactions: Combining multiple reaction steps into a single procedure, known as a one-pot reaction, improves efficiency and reduces waste. A one-pot synthesis of related piperazine derivatives has been demonstrated, showcasing the potential for more streamlined processes. recentscientific.com

Green Chemistry Approaches:

Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and sometimes improve yields compared to conventional heating. researchgate.net

Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally benign alternatives (e.g., ethanol, water, or 2-methyltetrahydrofuran) is a key principle of green chemistry. unibo.itresearchgate.net

Catalyst-Free Synthesis: Developing reactions that proceed efficiently without a catalyst can simplify purification and reduce metal waste. researchgate.net While challenging for N-alkylation, exploring conditions that minimize the need for additives aligns with green chemistry principles.

Applying these modern principles could lead to a more efficient, cost-effective, and environmentally friendly synthesis of this compound.

Theoretical Conformational Analysis of the Piperazine Ring System and Substituent Orientations

The piperazine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. nih.gov This is the most thermodynamically stable arrangement. In this conformation, the substituents on the ring's nitrogen atoms can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

For a 1,4-disubstituted piperazine such as this compound, the large 3-methylbenzyl and 2-hydroxyethyl groups are sterically demanding. Consequently, the most stable conformation is overwhelmingly predicted to be the one where both substituents occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if a bulky group were in an axial position. Studies on similar N-H piperazine rings have shown a preference for the substituent to be in the equatorial position. rsc.org

The piperazine ring is not static; it undergoes a dynamic process known as chair-to-chair inversion or ring flipping. During this process, one chair conformation converts into another by passing through higher-energy transition states, including boat and twist-boat conformations. nih.gov A crucial consequence of this inversion is that any substituent in an axial position becomes equatorial, and any equatorial substituent becomes axial.

This conformational change is associated with a specific energy barrier. For various N-substituted piperazine derivatives, these activation energy barriers have been experimentally determined, typically falling within the range of 56 to 80 kJ/mol. nih.govrsc.org In many instances, particularly with tertiary amine-containing piperazines at room temperature, this energy barrier is low enough to allow for rapid interconversion between the two chair forms. nih.gov This rapid exchange can often be observed in NMR spectroscopy, where separate signals for axial and equatorial protons average into a single, often broad, signal.

Table 1: Representative Energy Barriers for Conformational Processes in Piperazine Derivatives
ProcessCompound TypeTypical Activation Energy (ΔG‡)Reference
Chair-to-Chair InversionN-Benzoylated Piperazines56 - 80 kJ/mol nih.govrsc.org
Ring InversionCyclohexane (for comparison)~42 kJ/mol (10 kcal/mol) masterorganicchemistry.com
N-InversionN,N'-DimethylpiperazineCalculated to be significant researchgate.net
Table 2: Factors Influencing Rotational Barriers of N-Substituents
FactorInfluence on Rotational BarrierExampleReference
Steric HindranceIncreases barrierBulky substituents on the ring or substituent itself nih.gov
Bond CharacterPartial double bond character increases barrierN-Acyl groups (Amide resonance) nih.govrsc.org
Electronic EffectsElectron-withdrawing groups can increase barriersSubstituted N-benzoyl groups nih.gov
ProtonationIncreases barrierProtonated s-Triazines nih.gov

Stereoelectronic Effects and Intramolecular Interactions Influencing Compound Conformation

The final conformational preference of this compound is refined by a network of subtle stereoelectronic effects and intramolecular interactions. A primary consideration is the potential for intramolecular hydrogen bonding. The hydroxyl group of the 2-hydroxyethyl substituent can act as a hydrogen bond donor, while the lone pair of electrons on the N4 nitrogen of the piperazine ring can act as an acceptor.

The formation of an N-H···O or O-H···N hydrogen bond can significantly stabilize a particular conformation, restricting the rotation of the hydroxyethyl group and potentially influencing the piperazine ring's geometry. Such intramolecular hydrogen bonding has been shown to stabilize the axial conformation of substituents in other piperazine derivatives. nih.gov

Stereoelectronic effects, such as hyperconjugation between the nitrogen lone pairs and adjacent anti-periplanar σ*-orbitals, also play a role. These interactions contribute to the stability of the chair conformation and can affect the energy barrier of ring inversion. The electronic nature of the N-substituents can modulate these effects; electron-withdrawing groups can alter the electron density of the nitrogen lone pairs, thereby influencing conformational dynamics. nih.gov

Molecular Dynamics Simulations to Investigate Conformational Landscapes in Different Environments

To fully capture the dynamic nature and complex conformational possibilities of this compound, molecular dynamics (MD) simulations are an invaluable tool. nih.govresearchgate.net These computational methods simulate the movement of atoms in a molecule over time, providing a detailed picture of its conformational landscape under various conditions.

By performing MD simulations, researchers can explore how the molecule behaves in different environments, such as in a vacuum, in polar solvents like water, or in non-polar organic solvents. This is particularly important as the solvent can significantly influence conformational preferences, for example, by competing for hydrogen bonds that might otherwise form intramolecularly.

For the title compound, MD simulations could be used to:

Quantify Conformational Populations: Determine the relative energies and populations of different conformers, such as the diequatorial chair versus other less stable forms.

Map Interconversion Pathways: Simulate the chair-to-chair inversion process to calculate the free energy barrier and visualize the transition states.

Analyze Substituent Dynamics: Investigate the rotational freedom and preferred orientations of the 3-methylbenzyl and 2-hydroxyethyl side chains.

Probe Intramolecular Interactions: Assess the stability, geometry, and lifetime of the potential intramolecular hydrogen bond between the hydroxyl group and the piperazine nitrogen in different solvent environments. acs.org

Such simulations provide insights that are often inaccessible through static analysis alone, offering a comprehensive understanding of the molecule's structural flexibility and preferred shapes in physiologically relevant environments. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies Applied to 2 4 3 Methylbenzyl Piperazin 1 Yl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for exploring the electronic structure of a molecule. These calculations provide a detailed picture of electron distribution, which governs the molecule's stability, reactivity, and physical properties. A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron to a higher energy state.

For a molecule like 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol, the HOMO is expected to be localized around the electron-rich regions, such as the piperazine (B1678402) nitrogen atoms and the π-system of the methylbenzyl group. The LUMO would likely be distributed over the aromatic ring. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. tandfonline.comresearchgate.net

Global Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Softer molecules are more reactive.

Electronegativity (χ): The power of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / (2η).

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.net Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For the target molecule, negative potential would be expected around the piperazine nitrogens and the oxygen of the ethanol (B145695) group, identifying them as key sites for interactions like hydrogen bonding.

Below is a table of hypothetical reactivity descriptors for this compound, based on typical values observed for analogous phenylpiperazine derivatives studied with DFT methods.

ParameterSymbolFormulaHypothetical Value (eV)Interpretation
HOMO EnergyEHOMO--5.95Electron-donating ability
LUMO EnergyELUMO--0.75Electron-accepting ability
Energy GapΔEELUMO - EHOMO5.20High value suggests good kinetic stability
Ionization PotentialI-EHOMO5.95Energy needed to remove an electron
Electron AffinityA-ELUMO0.75Energy released upon gaining an electron
Chemical Hardnessη(I - A) / 22.60Resistance to deformation of electron cloud
Chemical SoftnessS1 / η0.38Indicates higher reactivity compared to harder molecules
Electronegativityχ(I + A) / 23.35Electron-attracting power
Chemical Potentialμ-3.35Electron escaping tendency
Electrophilicity Indexωμ² / (2η)2.16Propensity to accept electrons

In Silico Predictions of Potential Molecular Interactions and Pharmacophore Mapping

In silico techniques are crucial for generating hypotheses about how a molecule might interact with biological targets. Pharmacophore mapping is a central method in this area, which identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. nih.govresearchgate.net

Benzylpiperazine derivatives are known to interact with various receptors, including sigma (σ), dopamine (B1211576) (D₂), and serotonin (B10506) (5-HT₂ₐ) receptors. nih.govnih.govnih.gov A common pharmacophore model for these targets often includes:

A basic nitrogen center: This is typically a protonatable amine that can form an ionic interaction or a hydrogen bond with an acidic residue (like Aspartic Acid) in the receptor's binding pocket. The N4 nitrogen of the piperazine ring in this compound fulfills this feature.

Two hydrophobic/aromatic regions: These regions interact with hydrophobic pockets in the receptor. For the target molecule, the 3-methylbenzyl group serves as one primary hydrophobic region. The second hydrophobic feature could be defined by the piperazine ring itself or its substituents.

A hydrogen bond donor/acceptor: This feature can enhance binding affinity and selectivity. The hydroxyl (-OH) group on the ethanol side chain of the target molecule can act as both a hydrogen bond donor and acceptor, providing a potential interaction point.

Based on these principles, a hypothetical pharmacophore for a receptor target of this compound could be constructed. This model would serve as a 3D query for virtual screening of large chemical databases to identify other novel compounds with the potential for similar biological activity, thus guiding future synthesis and testing. rsc.org Molecular docking simulations would then be used to predict the binding pose and affinity of the molecule within the active site of a target protein, further refining these hypotheses. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Analogues and Derivatives

Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity. While direct SAR data for this compound is scarce, extensive research on analogous benzylpiperazine and arylpiperazine series allows for the formulation of well-grounded hypotheses. nih.govnih.gov These studies typically involve synthesizing a library of related compounds and evaluating their activity to discern trends.

Computational SAR, or Quantitative Structure-Activity Relationship (QSAR) modeling, can then be used to build a mathematical model that correlates chemical structure with activity. For the target molecule, SAR exploration would focus on modifications to its three main components: the 3-methylbenzyl group, the piperazine core, and the 2-hydroxyethyl side chain.

Hypothetical SAR Trends for Analogues:

Molecular RegionModificationHypothesized Effect on ActivityRationale based on Analogues
Benzyl (B1604629) RingMoving the methyl group (ortho, meta, para)Could significantly alter binding affinity and selectivity by changing the fit into a hydrophobic pocket. The meta position may be optimal for certain targets.Positional isomers in related series often show distinct pharmacological profiles. nih.gov
Replacing methyl with other substituents (e.g., -Cl, -F, -OCH₃)Electron-withdrawing groups (Cl, F) or electron-donating groups (OCH₃) can modulate electronic properties and lipophilicity, impacting receptor interactions and bioavailability.Studies on phenylpiperazine antagonists show that electronic properties of ring substituents are critical for activity at muscarinic receptors. nih.gov
Using a different aromatic system (e.g., naphthyl)Increases the size and hydrophobicity of the moiety, which could enhance binding to receptors with larger hydrophobic pockets, such as sigma receptors. nih.govNaphthylmethyl-piperazine analogues show high affinity for sigma receptors. nih.gov
N1-SubstituentAltering the ethanol chain length (e.g., methyl, propyl)Modifies the distance and orientation of the hydroxyl group, potentially optimizing or disrupting a key hydrogen bond interaction.Chain length is a critical parameter in linker-based drug design for optimizing receptor fit.
Replacing the hydroxyl group (e.g., with an amide or ether)Changes the hydrogen bonding capability and polarity, which could alter receptor selectivity and pharmacokinetic properties.Modifications to side chains are a standard strategy for optimizing lead compounds.

These hypotheses provide a roadmap for designing and synthesizing new analogues to probe their biological activity and develop more potent and selective compounds.

Computational Methodologies for Predicting Reaction Mechanisms in its Synthesis or Derivatization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including those used to synthesize or derivatize this compound. By using methods like DFT, chemists can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. rsc.org The calculated energy barriers (activation energies) can predict reaction feasibility, rates, and selectivity.

Two common synthetic routes to this molecule are:

N-alkylation: The reaction of 1-(2-hydroxyethyl)piperazine with 3-methylbenzyl chloride or bromide. This is a nucleophilic substitution (Sₙ2) reaction.

Reductive Amination: The reaction of piperazin-1-ethanol with 3-methylbenzaldehyde (B113406) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). nih.govnih.gov

A computational study of the N-alkylation route would involve modeling the approach of the nucleophilic piperazine nitrogen to the electrophilic benzylic carbon of 3-methylbenzyl halide. Calculations would determine the geometry and energy of the Sₙ2 transition state, providing insights into the reaction barrier. This method can also predict potential side reactions, such as over-alkylation. mdpi.com

For the reductive amination pathway, DFT calculations can model each step of the mechanism:

Step 1: Imine/Iminium Ion Formation: Nucleophilic attack of the piperazine nitrogen on the aldehyde's carbonyl carbon, followed by dehydration to form a protonated iminium ion.

Step 2: Hydride Transfer: Modeling the transfer of a hydride ion from the reducing agent to the electrophilic iminium carbon. This is often the rate-determining step.

Computational studies can clarify the role of catalysts (e.g., acids) and solvents in stabilizing intermediates and transition states, helping to optimize reaction conditions for higher yields and purity. rsc.orgnih.gov

Investigation of Molecular Recognition and Interactions at the Preclinical Level Mechanistic Focus

Elucidation of Potential Binding Mechanisms with Biomolecular Targets through in vitro Assays

In vitro binding assays are fundamental in determining the affinity of a compound for its biological targets. For benzylpiperazine derivatives, a prominent target class is the sigma (σ) receptors, particularly the σ1 and σ2 subtypes. nih.govacs.org These receptors are involved in a variety of cellular functions and are implicated in neurological disorders and cancer.

Studies on a series of benzylpiperazinyl derivatives have demonstrated high-affinity binding to σ1 receptors. nih.gov For instance, the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one showed a very high affinity for the σ1 receptor with an inhibitory constant (Ki) of 1.6 nM. nih.gov The affinity of these compounds is influenced by the nature of the substituents on the benzyl (B1604629) ring and the linker connecting to the piperazine (B1678402) core. The presence of a hydrophobic group is often a key feature for σ1 receptor binding. nih.gov

The binding assays are typically conducted using radioligand displacement methods. In these cell-free assays, a radiolabeled ligand with known affinity for the receptor (e.g., ³H-pentazocine for σ1 receptors) is incubated with a tissue homogenate containing the receptor. rsc.org The ability of the test compound, such as a benzylpiperazine derivative, to displace the radioligand is measured, and from this, the Ki value is calculated as a measure of its binding affinity. rsc.org While some piperazine derivatives show selectivity for σ1 over σ2 receptors, others may bind to both or show selectivity for other targets like melanocortin receptors or dopamine (B1211576) receptors. nih.govnih.govmdpi.com Phenylacetamide derivatives of piperazine have also been found to interact with σ1 receptors with moderate affinity. nih.gov

Based on these findings for analogous compounds, it is plausible that 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol would exhibit affinity for σ1 receptors. The 3-methylbenzyl group provides a key hydrophobic element, and the basic nitrogen of the piperazine ring is a common feature for sigma receptor ligands. nih.gov

Table 1: In Vitro Binding Affinities of Structurally Related Benzylpiperazine Derivatives

Compound Name Target Receptor Binding Affinity (Ki)
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one σ1 Receptor 1.6 nM nih.gov
Lead Compound 8 (a benzylpiperazine derivative) σ1 Receptor Not specified, used as reference nih.gov
Haloperidol (Reference Ligand) σ1 Receptor Not specified, used as reference nih.gov
Phenylacetamide piperazine derivative (17b) σ1 Receptor 181 nM nih.gov

Analysis of Ligand-Biomacromolecule Interactions using Computational Modeling

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, provides valuable insights into the specific interactions between a ligand and its target protein at an atomic level. nih.govfrontiersin.org For piperazine-based compounds, these studies have been instrumental in rationalizing their binding affinities and guiding the design of new derivatives. tandfonline.comnih.gov

Docking studies of piperazine derivatives with the σ1 receptor have revealed key interactions. nih.gov The protonated nitrogen atom of the piperazine ring typically forms a crucial salt bridge with a negatively charged amino acid residue, such as Glutamate (Glu) or Aspartate (Asp), within the binding pocket. nih.gov The aromatic portion of the molecule, in this case, the 3-methylbenzyl group, engages in hydrophobic and π-π stacking interactions with aromatic residues like Tyrosine (Tyr), Tryptophan (Trp), or Phenylalanine (Phe). nih.gov

For example, docking studies of a potent piperazine-based σ1 receptor agonist revealed strong anchoring via a salt bridge with residue Glu172. nih.gov MD simulations further confirmed the stability of this interaction and identified other crucial amino acid residues involved in binding. nih.gov Similarly, molecular docking of arylpiperazine derivatives with the androgen receptor showed binding affinities in the range of -7.1 to -7.5 kcal/mol, with interactions involving hydrogen bonds, electrostatic forces, and hydrophobic contacts. nih.gov

While no specific computational studies for this compound are reported, a hypothetical binding model can be constructed based on data from its analogs. The 3-methylbenzyl group would likely occupy a hydrophobic pocket, while the piperazine nitrogen establishes a key electrostatic interaction. The ethan-1-ol moiety could potentially form a hydrogen bond with a suitable donor or acceptor group in the receptor's binding site, further enhancing affinity.

Table 2: Computational Docking Results for Structurally Related Piperazine Derivatives

Compound Name Protein Target Binding Affinity/Score Key Interacting Residues
1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine Androgen Receptor -7.5 kcal/mol Not specified nih.gov
4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile Androgen Receptor -7.1 kcal/mol Not specified nih.gov
Piperazine-based compound 1 σ1 Receptor Not specified Glu172 (salt bridge) nih.gov

Studies on Cellular Uptake and Subcellular Localization Mechanisms in Research Cell Lines

The ability of a compound to exert a biological effect is contingent on its capacity to cross cellular membranes and reach its intracellular target. The physicochemical properties of this compound, such as its lipophilicity and basicity (pKa), are critical determinants of its cellular uptake. The piperazine moiety confers a basic character, meaning the molecule will be partially protonated at physiological pH. nih.gov

Small molecules with moderate lipophilicity and a positive charge often enter cells via a combination of passive diffusion across the lipid bilayer and potentially through carrier-mediated transport systems. Research on piperazine derivatives has shown they can act as permeation enhancers, suggesting they interact with and modify the properties of epithelial cell monolayers. acs.org This interaction involves an increase in myosin-mediated cellular contraction followed by the disruption of cell-cell junctions. acs.org

Once inside the cell, the subcellular localization is dictated by the location of its binding targets. As many benzylpiperazine derivatives target σ1 receptors, which are chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane, it is likely that this compound would accumulate in these regions. nih.gov However, without specific experimental data from fluorescence microscopy or cell fractionation studies for this compound, its precise subcellular distribution remains speculative. The ultimate localization would be a result of its affinity for various organelles and macromolecules within the cell.

Modulation of Specific Cellular Signaling Pathways or Molecular Processes in in vitro or ex vivo models

Compounds containing the piperazine scaffold have been shown to modulate a variety of cellular signaling pathways, often leading to changes in enzyme activity and protein expression. nih.govnih.gov A significant pathway implicated in the action of some piperazine derivatives is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which is a master regulator of inflammation, immunity, and cell survival. nih.govresearchgate.net

In vitro studies have demonstrated that certain piperazine-linked pyrimidine (B1678525) compounds can inhibit the NF-κB pathway in human breast cancer cells. nih.gov This inhibition can occur through suppression of NF-κB's translocation from the cytoplasm to the nucleus, a critical step for its activation. nih.govnih.gov For example, a novel piperazine-containing compound (PCC) was found to suppress TNF-α-stimulated translocation of NF-κB in liver cancer cell lines. nih.gov This action can lead to downstream effects such as the induction of apoptosis (programmed cell death). nih.gov The same study showed that PCC induced both extrinsic and intrinsic apoptotic pathways, evidenced by the activation of caspase-8 and caspase-9, and the release of mitochondrial cytochrome c. nih.gov

Furthermore, studies on N-benzylpiperazine (BZP) in human glioblastoma cells have shown it can induce oxidative stress, leading to DNA damage and changes in the expression of genes related to apoptosis (e.g., CASP9) and cellular stress responses. nih.gov Given the structural similarities, this compound could potentially modulate similar pathways. Its interaction with targets like the σ1 receptor could trigger downstream signaling events affecting calcium homeostasis, oxidative stress, and cell survival pathways like NF-κB and apoptosis. nih.govnih.gov

2 4 3 Methylbenzyl Piperazin 1 Yl Ethan 1 Ol As a Chemical Scaffold for Advanced Research Probes and Reagents

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Exploration to Identify Novel Chemical Probes

The systematic modification of a lead compound to understand how structural changes affect its biological activity is a cornerstone of medicinal chemistry. For the 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol scaffold, a comprehensive Structure-Activity Relationship (SAR) study would involve the design and synthesis of a library of analogues. The goal is to identify key structural features responsible for target interaction and to optimize properties like potency and selectivity. nih.govnih.gov

Key modifications can be explored at three distinct regions of the molecule:

The 3-Methylbenzyl Moiety: The aromatic ring is a critical site for modification. Altering the position and nature of the substituent can profoundly impact binding affinity and selectivity. For instance, moving the methyl group from the meta (3-position) to the ortho (2-position) or para (4-position) can probe steric tolerance within a target's binding pocket. Replacing the methyl group with other substituents, such as electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, trifluoromethyl) groups, can modulate the electronic properties of the ring and its potential interactions. nih.gov

The Piperazine (B1678402) Core: While the piperazine ring is often favored for its pharmacokinetic properties, replacing it with other cyclic amines like piperidine (B6355638) or homopiperazine (B121016) can alter the geometry and basicity of the scaffold. nih.gov Such changes can influence how the molecule fits into a binding site and its acid-base properties.

The Hydroxyethyl (B10761427) Side Chain: The length and nature of the N-alkyl side chain can be varied. Shortening or lengthening the ethyl linker to a methyl or propyl group, respectively, can adjust the distance between the piperazine core and the terminal functional group. nih.gov The primary alcohol offers a handle for further modification, such as conversion to an ether, ester, or amine, to explore different hydrogen bonding patterns.

The synthesis of these analogues typically involves standard organic chemistry reactions. A common route is the N-alkylation of a monosubstituted piperazine, such as 1-(2-hydroxyethyl)piperazine, with a substituted benzyl (B1604629) halide, like 3-methylbenzyl chloride. mdpi.comresearchgate.net Alternatively, reductive amination between piperazine, 3-methylbenzaldehyde (B113406), and a protected ethanolamine (B43304) derivative can be employed. mdpi.com

Table 1: Representative Analogues for SAR Exploration

Analogue Modification from Parent Scaffold Rationale for SAR Study
2-(4-(4 -Methylbenzyl)piperazin-1-yl)ethan-1-olIsomeric shift of the methyl group to the para position.To assess the steric and electronic requirements of the binding pocket at the para position of the benzyl ring.
2-(4-(3-Trifluoromethyl benzyl)piperazin-1-yl)ethan-1-olReplacement of the methyl group with an electron-withdrawing CF₃ group.To evaluate the influence of aromatic ring electronics on target affinity.
2-(4-(3-Methylbenzyl)piperazin-1-yl)propan -1-olExtension of the side chain from two to three carbons.To probe the optimal distance between the piperazine core and the terminal hydroxyl group for target engagement.
1-(3-Methylbenzyl)-4 -(2-methoxyethyl)piperazineConversion of the terminal hydroxyl group to a methyl ether.To determine the importance of the hydroxyl group as a hydrogen bond donor.
2-(4 -(3-Methylbenzyl)piperidin -1-yl)ethan-1-olReplacement of the piperazine ring with a piperidine core.To investigate the role of the second nitrogen atom in the heterocyclic core on activity and physicochemical properties.

Functionalization Strategies for Incorporating Reporter Groups or Affinity Tags for Chemical Biology Applications

To study the mechanism of action of a bioactive molecule, it is often necessary to attach reporter groups (e.g., fluorophores) or affinity tags (e.g., biotin). These tools allow for the visualization of the compound in cells or the identification of its molecular targets through pull-down assays. The this compound scaffold contains a primary alcohol which serves as a convenient chemical handle for such functionalization.

The hydroxyl group can be readily converted into a more reactive functional group for conjugation. Common strategies include:

Activation of the Hydroxyl Group: The alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophilic reporter group.

Conversion to an Amine: The alcohol can be oxidized to an aldehyde, followed by reductive amination with an amine-containing tag or a linker molecule. Alternatively, it can be converted to an azide (B81097) for "click chemistry" reactions or to a primary amine via a Mitsunobu reaction with phthalimide (B116566) followed by hydrolysis.

Ester or Ether Linkage: The hydroxyl group can be directly coupled to a carboxylic acid-containing reporter group to form an ester or an alkyl halide-containing group to form an ether.

The choice of linker used to connect the scaffold to the tag is crucial, as it should be stable under biological conditions and should not interfere with the binding of the scaffold to its target. Common reporter groups include fluorescein (B123965) and rhodamine for fluorescence microscopy, while biotin (B1667282) is the most common affinity tag due to its high-affinity interaction with streptavidin. nih.gov

Table 2: Strategies for Attaching Reporter Groups

Reporter/Affinity Tag Functional Group on Tag Required Modification on Scaffold Resulting Linkage Application
Fluorescein Isothiocyanate (FITC)IsothiocyanateConversion of scaffold's -OH to a primary amine (-NH₂).ThioureaFluorescence Imaging
Biotin-NHS EsterN-Hydroxysuccinimide EsterConversion of scaffold's -OH to a primary amine (-NH₂).AmideAffinity Pull-Down/Target ID
Azido-fluorophoreAzideConversion of scaffold's -OH to a terminal alkyne.Triazole (via Click Chemistry)Bio-orthogonal Labeling
Photo-reactive group (e.g., Benzophenone)Carboxylic AcidActivation of scaffold's -OH for esterification.EsterPhotoaffinity Labeling

Development of Derivatization Strategies for Expanding Chemical Space for Academic Investigations

Expanding the chemical space around a core scaffold is essential for discovering new biological activities and for developing compound libraries for high-throughput screening. The this compound structure is well-suited for diversification due to its multiple reaction sites. nih.gov

Derivatization strategies can be employed to generate a large and diverse library of related compounds:

Aromatic Ring Derivatization: If starting with a halogenated precursor (e.g., 2-(4-(3-bromo-5-methylbenzyl)piperazin-1-yl)ethan-1-ol), the aromatic ring can be functionalized using a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of various aryl, alkyl, or amino groups.

Piperazine N-4 Position: While the parent compound is substituted at the N-4 position with a benzyl group, one could start with N-1 substituted piperazine and add diverse functionalities to the N-4 position, creating a wide array of analogues.

Side-Chain Modification: The 2-hydroxyethyl side chain is a prime location for derivatization. As mentioned, it can be oxidized to a carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of amides. Alternatively, it can be converted into various ethers or esters. nih.gov

These synthetic strategies enable the creation of a focused library of compounds, which can then be screened against a panel of biological targets (e.g., receptors, enzymes) to identify novel activities, thereby expanding the utility of the original scaffold for academic research.

Utility in Fragment-Based Drug Discovery (FBDD) or Target Validation Studies as a Prototype Scaffold

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nih.govrsc.org Once a fragment hit is identified, often through biophysical methods like X-ray crystallography, it is optimized into a more potent lead by "growing" or "linking" it with other fragments to make additional favorable interactions with the target. astx.com

While the this compound molecule itself may be too large to be considered a classical fragment, its constituent parts, such as 1-benzylpiperazine, can be viewed as fragments. nih.govresearchgate.net If a smaller fragment like 1-(3-methylbenzyl)piperazine (B26557) were identified as a binder to a protein target, the full scaffold could serve as an excellent prototype for the subsequent "fragment growing" phase.

In this context, the scaffold provides clear "growth vectors" for optimization: nih.gov

The Ethanol (B145695) Moiety: The hydroxyl group provides a vector pointing out of a binding pocket that can be extended or functionalized to pick up additional interactions with the protein surface.

The 3-Methyl Group: This position can be elaborated to explore a hydrophobic sub-pocket.

The Piperazine Ring: The geometry of the piperazine ring itself can position the benzyl and ethyl substituents in specific orientations for optimal binding.

Therefore, this scaffold can be used to validate a binding hypothesis derived from an FBDD screen. Synthesizing a small set of derivatives based on the this compound prototype and testing their affinity for the target can quickly confirm the initial fragment hit and provide crucial information on how to best elaborate the fragment into a high-affinity lead compound.

Future Research Directions and Unanswered Questions in the Academic Study of 2 4 3 Methylbenzyl Piperazin 1 Yl Ethan 1 Ol

Emerging Synthetic Methodologies and Sustainable Chemistry for its Preparation

The preparation of 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol currently relies on conventional synthetic methods. However, the future of its synthesis is geared towards the adoption of green and sustainable chemistry principles, which aim to reduce environmental impact and improve efficiency. unibo.it A significant area of research will be the exploration of greener solvents to replace traditional, more hazardous ones. For instance, recent studies on the synthesis of other piperazine (B1678402) derivatives have successfully utilized ethanol (B145695) as a solvent, offering a less toxic and more environmentally benign alternative. nih.govresearchgate.netmdpi.com

Further research into solid-phase synthesis, a technique that has seen evolution in sustainable practices, could also be adapted for preparing derivatives of this compound, minimizing the use of excess reagents and simplifying product isolation. unibo.it

Synthetic ApproachPotential Advantages for this compoundRelevant Research Context
Green Solvents Reduced environmental toxicity and improved safety profile.Use of ethanol in other piperazine syntheses. nih.govresearchgate.net
Catalyst-Free Reactions Avoidance of heavy metal catalysts and simplified purification.Base-induced, catalyst-free synthesis of piperazinyl acetonitriles. researchgate.net
One-Pot Synthesis Increased efficiency, reduced waste, and lower operational costs.Efficient synthesis of benzoquinone derivatives. researchgate.net
Biocatalysis High selectivity, mild reaction conditions, and biodegradability of catalysts.General trend in sustainable pharmaceutical ingredient synthesis. unibo.it

Advanced Computational Approaches for Predicting its Reactivity and Intermolecular Interactions

Advanced computational chemistry offers powerful tools to investigate the molecular properties of this compound without the need for extensive laboratory synthesis. emerald.com Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into its electronic structure, reactivity, and potential interactions with other molecules. emerald.com

For instance, DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. emerald.com For piperazine derivatives, a smaller HOMO-LUMO gap tends to correlate with higher chemical reactivity. emerald.com

Molecular docking studies represent another promising avenue. These simulations can predict the binding affinity and mode of interaction between this compound and biological targets, such as receptors or enzymes. nih.govnih.govrsc.org By comparing its predicted binding interactions with those of known active compounds, researchers can hypothesize about its potential biological activity and guide the design of future experiments. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build models that correlate the structural features of this and related compounds with their chemical or biological activities, providing a roadmap for designing more potent derivatives. nih.gov

Computational MethodPredicted Information for this compoundExample Application in Piperazine Research
Density Functional Theory (DFT) HOMO-LUMO energy gap, electronic properties, reactivity indices.Evaluating corrosion inhibition potential of piperazine derivatives. emerald.com
Molecular Docking Binding affinity, interaction modes with biological targets.Investigating interactions of piperazine ligands with sigma receptors. nih.govrsc.org
Molecular Dynamics (MD) Stability of ligand-receptor complexes, conformational changes over time.Revealing crucial amino acid residues for ligand interaction. nih.govrsc.org
QSAR Correlation of structural descriptors with activity.Building models to predict the anti-proliferative activity of arylpiperazines. nih.gov

Untapped Avenues for its Application as a Chemical Probe or Reagent in Fundamental Scientific Research

Beyond its potential role as a scaffold in medicinal chemistry, this compound holds untapped potential as a chemical probe or specialized reagent in fundamental research. The piperazine moiety is a versatile pharmacophore and linker used in the construction of a wide array of biologically active compounds. mdpi.com This inherent versatility suggests that the title compound could be modified to create tools for exploring biological systems.

For example, by attaching fluorescent tags or reactive groups, this compound could be transformed into a chemical probe to visualize or isolate specific cellular components or proteins. Its structure, featuring a reactive hydroxyl group and a tertiary amine within the piperazine ring, allows for straightforward chemical modification.

In synthetic chemistry, it could serve as a unique building block or ligand. The nitrogen atoms of the piperazine ring can coordinate with metal ions, opening up possibilities for its use in catalysis or materials science. The specific substitution pattern (3-methylbenzyl and hydroxyethyl (B10761427) groups) may confer unique solubility, stability, or reactivity properties that could be exploited in various chemical transformations. The concept of using specialized molecules as research reagents is fundamental to advancing scientific understanding, and exploring the utility of this compound in such a capacity is a key future direction. nih.govilsl.br

Challenges and Opportunities in Understanding its Comprehensive Molecular Profile for Academic Exploration

A primary challenge in the academic study of this compound is the current scarcity of empirical data. Its comprehensive molecular profile—including detailed spectroscopic data, crystallographic structure, and physicochemical properties—is not yet thoroughly documented in public scientific literature. Establishing this foundational knowledge is a critical first step that will enable more advanced research.

This data gap, however, presents a significant opportunity for academic researchers to conduct fundamental characterization studies. A thorough investigation using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide invaluable information about its three-dimensional structure and chemical properties.

Another challenge lies in elucidating its specific reactivity and potential biological interactions. While computational models can offer predictions, these must be validated through experimentation. nih.gov This provides an opportunity for interdisciplinary collaboration between computational chemists, synthetic chemists, and biologists to design and execute studies that fully explore the compound's potential. The structural motifs within the molecule, namely the substituted benzyl (B1604629) group and the piperazine-ethanol core, are found in many biologically active compounds, suggesting that a deeper understanding of this specific combination could inform broader research in medicinal and materials chemistry. mdpi.com

Q & A

Q. What are the established synthetic routes for 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves coupling piperazine derivatives with substituted benzyl groups. A representative method includes:

  • Step 1 : Reacting 3-methylbenzyl chloride with piperazine under reflux in a polar aprotic solvent (e.g., DMF) to form 4-(3-methylbenzyl)piperazine.
  • Step 2 : Ethylene oxide or 2-chloroethanol is introduced to the piperazine moiety under alkaline conditions to yield the ethanol derivative. Optimization strategies include adjusting reaction temperatures (70–100°C), catalyst selection (e.g., K₂CO₃ for deprotonation), and solvent polarity to enhance yield and purity .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

Key techniques include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 6.8–7.3 ppm), piperazine methylene signals (δ 2.5–3.5 ppm), and hydroxyl protons (δ 1.5–2.0 ppm, broad).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 265.2).
  • IR Spectroscopy : O–H stretching (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .

Q. What analytical techniques are recommended for assessing purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%).
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset ~200°C).
  • Karl Fischer Titration : Measure residual water content (<0.5% w/w) to ensure storage stability .

Advanced Research Questions

Q. What computational methods are suitable for studying the receptor binding interactions of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin (5-HT₁A) or dopamine D₂ receptors, focusing on hydrogen bonding with the ethanol moiety and hydrophobic contacts with the 3-methylbenzyl group.
  • Quantum Mechanical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level to analyze electronic properties and binding affinity trends .

Q. How should researchers address discrepancies in pharmacological data for piperazine derivatives like this compound?

Contradictions in IC₅₀ values or receptor selectivity may arise from:

  • Assay Variability : Standardize cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (pH 7.4, 37°C).
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation.
  • Data Validation : Cross-validate results with radioligand binding assays (e.g., 3H^3H-spiperone for D₂ receptors) and functional cAMP assays .

Q. What strategies can mitigate synthetic byproducts during scale-up?

  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor intermediate formation.
  • Design of Experiments (DoE) : Optimize parameters like stoichiometry (1:1.2 piperazine:benzyl chloride), agitation rate (500–1000 rpm), and inert atmosphere (N₂) to suppress oxidation byproducts .

Q. How does the compound’s stereochemistry influence its biological activity?

  • Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns.
  • Pharmacophore Modeling : Compare binding poses of R- and S-enantiomers at target sites (e.g., 5-HT receptors).
  • In Vivo Studies : Administer enantiopure forms to animal models to correlate stereochemistry with efficacy/toxicity .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM).
  • First Aid : Immediate eye irrigation with saline (15 mins) and dermal decontamination with soap/water .

Q. How should stability studies be designed to comply with ICH guidelines?

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways.
  • Long-Term Storage : Monitor purity over 6–12 months at 25°C/60% RH using validated HPLC methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.